molecular formula C19H15FN4O5S B2879207 N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 872613-99-5

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2879207
CAS No.: 872613-99-5
M. Wt: 430.41
InChI Key: JDNRAVUNEJWLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a synthetic organic compound with the molecular formula C19H15FN4O5S and a molecular weight of 430.4 g/mol . Its structure incorporates several pharmacologically significant motifs, suggesting broad potential in medicinal chemistry research. The molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities, which is linked via a thioether bridge to an acetamide group. This acetamide group is connected to a benzo[d][1,3]dioxole (piperonyl) ring system, a fragment often associated with bioactive molecules . On the opposite side, the oxadiazole ring is extended through a methylene linker to a 4-fluorobenzamide unit. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers may explore this compound as a key intermediate or a novel chemical entity in developing inhibitors for various enzymatic targets. Potential research applications include, but are not limited to, the investigation of new anticancer, antimicrobial, or anti-inflammatory agents. The molecular core and functional groups present, including the 1,3,4-oxadiazole and benzodioxole rings, are frequently found in compounds with demonstrated activity in these areas . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O5S/c20-12-3-1-11(2-4-12)18(26)21-8-17-23-24-19(29-17)30-9-16(25)22-13-5-6-14-15(7-13)28-10-27-14/h1-7H,8-10H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNRAVUNEJWLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with various reagents to introduce the oxadiazole ring and the fluorobenzamide group. The reaction conditions often include the use of solvents like ethanol or acetone, and catalysts such as piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetone, dichloromethane.

    Catalysts: Piperidine hydrochloride, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Analogues

2.1.1. 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles () Synthesized via semicarbazide hydrochloride and benzaldehyde, these compounds lack the thioether and fluorobenzamide groups.

2.1.2. (Substituted-phenyl-1,2,4-oxadiazol-5-yl) Methyl Benzooxazinone Derivatives () These derivatives use cesium carbonate in DMF for oxadiazole-ether bond formation, akin to the target’s methyl linkage. However, the benzooxazinone moiety introduces additional hydrogen-bonding sites, which may alter solubility and target binding compared to the benzodioxol group .

2.1.3. N-(Thiadiazol-2-yl)-2-(Oxadiazol-2-ylthio)acetamides ()
These hybrids combine thiadiazole and oxadiazole rings. The thiadiazole’s sulfur atom increases electron-withdrawing effects, whereas the target’s oxadiazole-thioether linkage offers greater conformational flexibility. Chlorophenyl substituents in these analogues (vs. fluorophenyl in the target) may reduce metabolic stability .

Fluorinated Benzamide Derivatives

2.2.1. 4-(Substituted)-5-Fluorobenzene-1,2-diamine ()
These diamines, synthesized via SnCl2 reduction, lack the oxadiazole and benzodioxol groups. The fluorine atom’s ortho position (vs. para in the target) may sterically hinder interactions with hydrophobic binding pockets .

2.2.2. Diflufenican () A commercial herbicide with a trifluoromethylphenoxy-pyridinecarboxamide structure. While both compounds feature fluorinated aromatic rings, diflufenican’s pyridine core and sulfonamide group contrast with the target’s oxadiazole and benzamide, leading to divergent physicochemical profiles (e.g., logP, pKa) .

Table 2: Fluorinated Aromatic Compounds Comparison

Compound Fluorine Position Core Heterocycle Bioactivity Reference
Target Compound Para-fluorophenyl 1,3,4-Oxadiazole Potential enzyme inhibitor
Diflufenican Trifluoromethyl Pyridine Herbicide
5-Fluorobenzene-diamines Ortho-fluorine Benzene Intermediate for agrochemicals
Thioether-Linked Heterocycles

2.3.1. N-[(5-Amino-thiadiazol-2-yl)sulfonyl]benzamides () These compounds employ sulfonyl linkages instead of thioethers, reducing flexibility but enhancing hydrolytic stability. The sulfonyl group’s strong electron-withdrawing nature may decrease bioavailability compared to the target’s thioether .

2.3.2. S-Alkylated Triazoles () S-Alkylation in triazoles (e.g., 2-(5-aryl-1,2,4-triazol-3-ylthio)acetophenones) introduces thioether bonds similar to the target. However, triazole-thione tautomerism (observed in IR spectra at 1247–1255 cm⁻¹ for C=S) could lead to variable reactivity compared to the oxadiazole’s static structure .

Biological Activity

N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic compound that exhibits significant biological activity. Its structure incorporates several pharmacologically relevant moieties, including a benzo[d][1,3]dioxole unit and an oxadiazole ring, which are known to contribute to various biological interactions.

Chemical Structure

The compound's structural features can be summarized as follows:

Feature Description
Benzo[d][1,3]dioxole A moiety known for its diverse biological activities.
Oxadiazole Ring Enhances the compound's potential as a bioactive agent.
Fluorobenzamide Group May improve pharmacokinetic properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer research. It has been suggested that this compound may interact with specific biological targets such as kinases involved in cancer progression and pathways related to cell survival and proliferation.

Anticancer Activity

Research has highlighted the compound's potential in inhibiting tumor growth through various mechanisms:

  • VEGFR Inhibition : The compound may inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a critical target in cancer therapy.
  • P-glycoprotein Modulation : It could also affect P-glycoprotein activity, which is involved in drug resistance in cancer cells.

Case Studies

Several studies have explored similar compounds with structural features akin to this compound:

Compound Name Structural Features Biological Activity
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideContains benzo[d][1,3]dioxole and thiopheneAnticancer activity via VEGFR inhibition
SB 431542Benzamide with additional heterocyclesKnown for inhibiting TGF-beta signaling pathways
N-(benzo[d][1,3]dioxol-5-yl)-2-thiazolinesThiazole ring additionNoted for antimicrobial properties

Mechanistic Studies

Mechanistic studies have been conducted to assess the anticancer properties of related compounds. For example:

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines (HepG2, HCT116, MCF7) using SRB assays. Most showed significant antitumor activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
    • HepG2: IC50 = 2.38 µM
    • HCT116: IC50 = 1.54 µM
    • MCF7: IC50 = 4.52 µM

These results indicate a promising therapeutic index for compounds similar to this compound.

In Vivo Studies

In vivo assessments of related benzodioxole derivatives have demonstrated their efficacy in reducing tumor growth and improving survival rates in animal models. For instance:

  • Diabetic Mouse Models : Compounds with similar structures showed significant reductions in blood glucose levels and improved metabolic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.